Iscotrizinol

Descripción general

Descripción

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

It is known that Iscotrizinol interacts with UV radiation, absorbing it to prevent skin damage

Cellular Effects

This compound’s primary cellular effect is the absorption of UV radiation, which protects cells from UV-induced damage It is not yet clear how this compound influences cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its ability to absorb UV radiation .

Temporal Effects in Laboratory Settings

This compound is known for its photostability, with 25 hours required to lose 10% of its SPF protection ability This suggests that this compound remains effective over time in laboratory settings

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de iscotrizinol implica la reacción de 4,4'-diaminodifenilamina con 4-aminobenzoato de 2-etilhexilo en presencia de un derivado de triazina. La reacción generalmente ocurre bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores de alta capacidad y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El iscotrizinol se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales amino y éster. Estas reacciones pueden ser catalizadas por ácidos o bases, dependiendo del resultado deseado .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen ácido clorhídrico o hidróxido de sodio, con reacciones que generalmente se llevan a cabo a temperatura ambiente o temperaturas ligeramente elevadas.

Reacciones de Oxidación: El this compound puede sufrir oxidación en presencia de agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de varios productos oxidados.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de triazina sustituidos y ésteres de benzoato oxidados .

Aplicaciones Científicas De Investigación

Química

El iscotrizinol se estudia ampliamente por su fotoestabilidad y efectividad como filtro UV. Los investigadores están explorando su potencial para mejorar la estabilidad y la eficacia de otras formulaciones de filtros solares .

Biología y Medicina

En el campo de la biología y la medicina, se investiga el this compound por su papel en la prevención del cáncer de piel y otros trastornos cutáneos inducidos por los rayos UV. Su capacidad para absorber y dispersar la radiación UV lo convierte en un componente valioso en los productos dermatológicos .

Industria

Industrialmente, el this compound se utiliza en la formulación de varios productos cosméticos, incluidas lociones, cremas y aerosoles. Su alta fotoestabilidad y baja absorción dérmica lo convierten en una opción preferida para la protección solar de larga duración .

Comparación Con Compuestos Similares

Compuestos Similares

Etilhexil Triazona: Otro filtro UV con alta fotoestabilidad pero un espectro de absorción ligeramente diferente.

Bemotrizinol: Conocido por su protección UV de amplio espectro, que cubre la radiación ultravioleta A y ultravioleta B.

Octocrileno: Se usa comúnmente en combinación con otros filtros UV para mejorar la fotoestabilidad.

Singularidad

El iscotrizinol se destaca por su excepcional fotoestabilidad y retención prolongada del factor de protección solar. A diferencia de otros filtros UV, no se degrada rápidamente bajo la luz solar, lo que lo hace muy efectivo para la protección solar a largo plazo .

Propiedades

IUPAC Name |

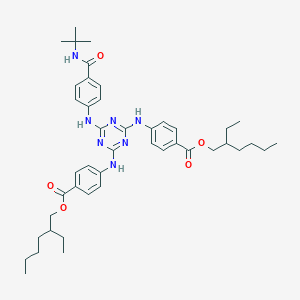

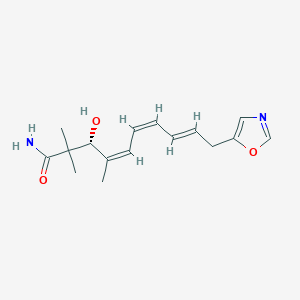

2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCJHTSDLYVCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870027 | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-15-5 | |

| Record name | Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iscotrizinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iscotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISCOTRIZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are used to detect and quantify Iscotrizinol in sunscreen products?

A1: High-performance liquid chromatography (HPLC) is a widely used method for analyzing this compound and other UV filters in sunscreen products [, ]. This technique allows for the separation and quantification of multiple UV filters simultaneously, ensuring accurate determination of their concentrations in cosmetic formulations. [] utilizes a C18 column with a gradient of methanol-phosphate buffer for separation and UV detection at specific wavelengths (300, 320, or 360 nm) for quantification of this compound alongside 15 other UV filters.

Q2: Are there any regulatory considerations regarding the use of this compound in sunscreen products?

A2: Yes, the Sunscreen Innovation Act, enacted in 2014, mandates the U.S. FDA to review new sunscreen active ingredients like this compound to determine their safety and efficacy []. While this act aims to expedite the approval process for new sunscreen ingredients, it maintains the FDA's role in ensuring the safety and effectiveness of these substances for consumer protection. [] specifically mentions that this compound, along with seven other UV filters, was under FDA review at the time of publication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)